Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a cyano group, and a phenyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Another method involves the reaction of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride with methanol, followed by heating to reflux and subsequent cooling and filtration to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: The compound is used in the synthesis of other piperidine derivatives, which have various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate involves its interaction with monoamine transporters. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . This action is mediated through its binding to the transporters, leading to the release of these neurotransmitters into the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Pethidine intermediate A: A 4-phenyl piperidine derivative that is a precursor to the opioid analgesic drug pethidine.
4-Benzylpiperidine: A compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Uniqueness
Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c22-15-20(18-9-5-2-6-10-18)19-11-13-23(14-12-19)21(24)25-16-17-7-3-1-4-8-17/h1-10,19-20H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGCITLBBLTHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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